

In-Depth Technical Guide to the Physicochemical Properties of 3- Nitrodibenzofuran

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3-Nitrodibenzofuran**

Cat. No.: **B1219392**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nitrodibenzofuran is a heterocyclic aromatic compound that has garnered significant interest in the scientific community, primarily for its utility as a photoremovable protecting group, often referred to as a "caging" group, in chemical biology and drug delivery research. Its ability to undergo photolysis upon exposure to specific wavelengths of light allows for the precise temporal and spatial control of the release of biologically active molecules. This technical guide provides a comprehensive overview of the core physicochemical properties of **3-Nitrodibenzofuran**, along with detailed experimental protocols for its synthesis and characterization, to support its application in research and development.

Physicochemical Properties

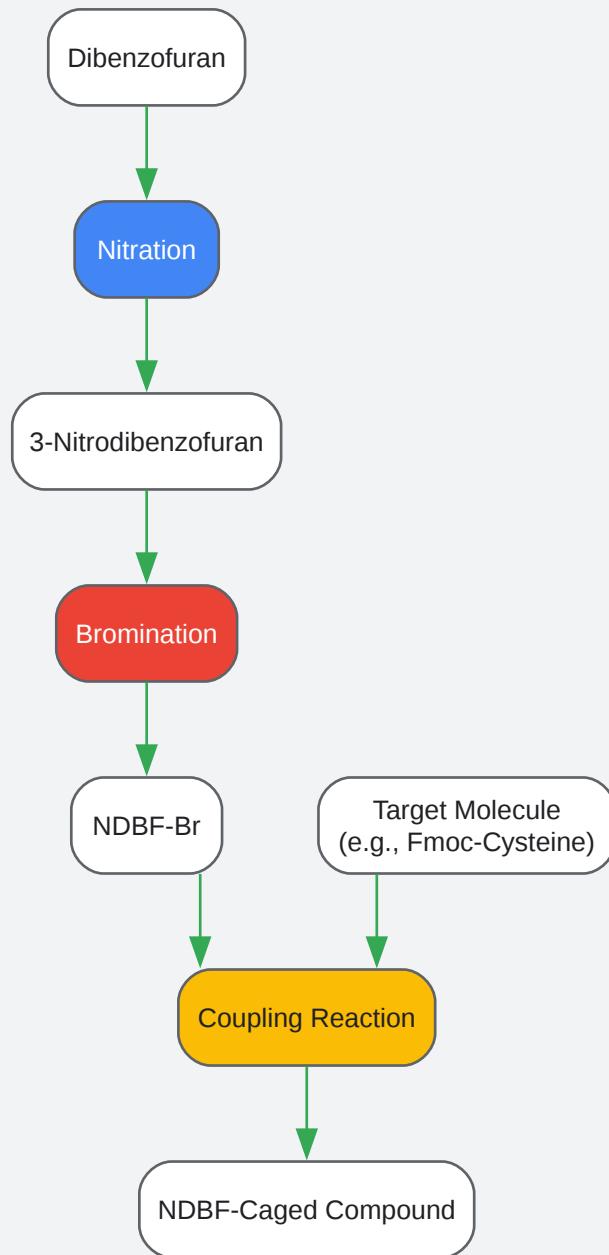
The physicochemical properties of **3-Nitrodibenzofuran** are crucial for understanding its behavior in various experimental settings, from synthesis and purification to its application in biological systems. The following tables summarize the key computed and experimental data available for this compound.

General and Computational Properties

Property	Value	Source
Molecular Formula	C ₁₂ H ₇ NO ₃	PubChem[1]
Molecular Weight	213.19 g/mol	PubChem[1]
IUPAC Name	3-nitrodibenzofuran	PubChem[1]
CAS Number	5410-97-9	PubChem[1]
XLogP3	3.9	PubChem[1]
Hydrogen Bond Donor Count	0	PubChem[1]
Hydrogen Bond Acceptor Count	3	PubChem[1]
Rotatable Bond Count	1	PubChem[1]
Exact Mass	213.042593085 Da	PubChem[1]
Topological Polar Surface Area	58.9 Å ²	PubChem[1]

Experimental Properties

Property	Value	Source
Melting Point	Not available	
Boiling Point	Not available	
Water Solubility	Not available	
Kovats Retention Index	Standard non-polar: 1971.7, 333.8, 333.92	PubChem[1]


Synthesis and Characterization

The synthesis of **3-Nitrodibenzofuran** derivatives, particularly brominated forms for subsequent coupling reactions, is a key step in their application as photocages. The following sections detail the general synthetic approach and the analytical methods used for characterization.

Synthesis of 3-Nitrodibenzofuran Derivatives (e.g., NDBF-Br)

While a direct, detailed protocol for the synthesis of **3-Nitrodibenzofuran** is not readily available in the cited literature, its brominated derivative (NDBF-Br), a crucial precursor for creating caged compounds, is synthesized from dibenzofuran in a multi-step process that includes nitration.^{[2][3]} The general workflow for the synthesis of NDBF-caged compounds involves the initial synthesis of an activated NDBF molecule, such as NDBF-Br, followed by its reaction with the molecule to be caged.

Synthesis Workflow for NDBF-Caged Compounds

[Click to download full resolution via product page](#)

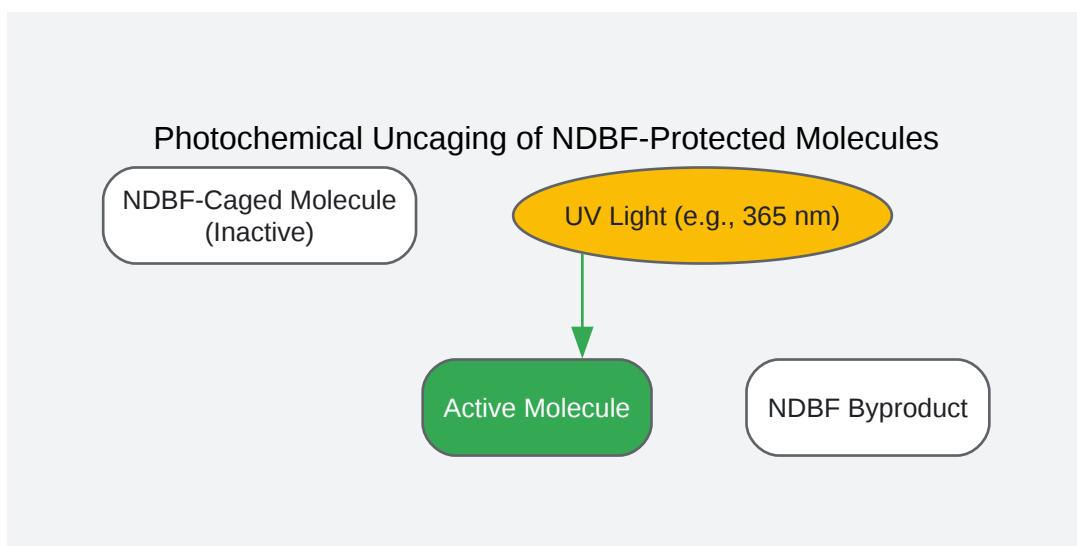
A simplified workflow for the synthesis of NDBF-caged compounds.

Experimental Protocols

Synthesis of Fmoc-Cys(NDBF)-OCH₃: A common application of **3-Nitrodibenzofuran** is in the caging of cysteine residues in peptides. The synthesis of an NDBF-protected cysteine building block suitable for solid-phase peptide synthesis (SPPS) is a representative example of its use.

- Materials: NDBF-Br, Fmoc-Cys-OCH₃, Dimethylformamide (DMF), Acetonitrile (ACN), 0.1% Trifluoroacetic acid (TFA) in H₂O, Zinc acetate (Zn(OAc)₂).[\[2\]](#)
- Procedure:
 - Dissolve NDBF-Br (1.00 g, 3.12 mmol) and Fmoc-Cys-OCH₃ (2.2 g, 6.25 mmol) in 60 mL of a 2:1:1 solution of DMF/ACN/0.1% TFA in H₂O (v/v/v).[\[2\]](#)
 - Prepare a 0.5 M aqueous solution of Zn(OAc)₂ in 0.1% TFA (v/v).[\[2\]](#)
 - Add 25 μ L of the Zn(OAc)₂ solution to the reaction mixture.[\[2\]](#)
 - Stir the reaction at room temperature for 36 hours, monitoring its progress by Thin Layer Chromatography (TLC) using a 1:1 Hexane/Diethyl Ether mobile phase.[\[2\]](#)
 - Upon completion, evaporate the solvent in vacuo.[\[2\]](#)
 - Purify the final product via column chromatography using a 1:1 Hexane/Diethyl Ether eluent.[\[2\]](#)

Characterization Methods


The structural integrity and purity of **3-Nitrodibenzofuran** and its derivatives are confirmed using a suite of analytical techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the molecular structure. Spectra for **3-Nitrodibenzofuran** are available in public databases.[\[1\]](#)
- Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. The mass spectrum of **3-Nitrodibenzofuran** shows characteristic fragments that can be used for its identification.[\[1\]](#)

- Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule.
- UV-Visible Spectroscopy: The UV-Vis absorption spectrum is critical for photolysis applications, as it determines the optimal wavelength for uncaging. The NDBF chromophore exhibits high molar absorptivity, contributing to its efficient photolysis.^[3]

Application in Photoremovable Protection (Uncaging)

The primary application of **3-Nitrodibenzofuran** is as a photoremovable protecting group. The nitroaromatic moiety allows for the absorption of UV light, leading to a photochemical reaction that cleaves the bond between the NDBF group and the protected molecule, thus "uncaging" and activating it.

[Click to download full resolution via product page](#)

The process of releasing an active molecule from its NDBF cage using UV light.

Experimental Protocol for UV Photolysis

- General Procedure:
 - Dissolve the NDBF-caged compound in a suitable photolysis buffer (e.g., 50 mM phosphate buffer, pH 7.4, containing 1 mM DTT for thiol-caged compounds) to a final

concentration of 25–250 μM .^[3]

- Transfer the solution to a quartz cuvette.^[3]
- Irradiate the sample with UV light at an appropriate wavelength (e.g., 365 nm) using a Rayonet reactor or a similar UV light source.^{[2][3]}
- Analyze the reaction products by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the disappearance of the caged compound and the appearance of the uncaged product.^{[2][3]}

Conclusion

3-Nitrodibenzofuran is a valuable tool in chemical biology and related fields due to its favorable physicochemical and photochemical properties as a caging group. This guide provides a foundational understanding of its key characteristics and the experimental approaches for its synthesis and application. While some experimental physicochemical data, such as melting and boiling points, remain to be definitively reported, the available information on its synthesis, characterization, and use in photoremovable protection strategies is robust and well-documented, enabling its effective use in the laboratory. Further research to experimentally determine the missing physical constants would be beneficial for a more complete physicochemical profile of this important molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Nitrodibenzofuran | C₁₂H₇NO₃ | CID 72897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Nitrodibenzofuran: A One- and Two-Photon Sensitive Protecting Group That Is Superior to Brominated Hydroxycoumarin for Thiol Caging in Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]

- To cite this document: BenchChem. [In-Depth Technical Guide to the Physicochemical Properties of 3-Nitrodibenzofuran]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1219392#physicochemical-properties-of-3-nitrodibenzofuran>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com